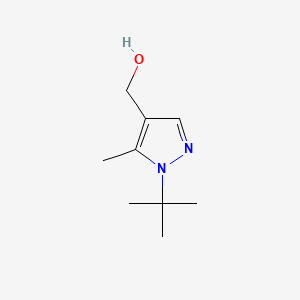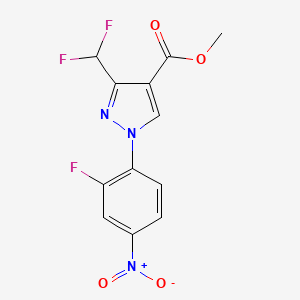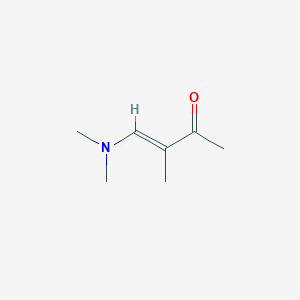
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound features a tert-butyl group and a methyl group attached to the pyrazole ring, with a methanol group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 1-tert-butyl-5-methyl-1H-pyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the pyrazole ring, where electrophiles or nucleophiles replace hydrogen atoms. Reagents such as halogens or organometallic compounds are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)methanol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen eingesetzt.
Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.
Medizin: Als potenzieller Leitwirkstoff für die Medikamentenentwicklung erforscht, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen beteiligten Wege können variieren, umfassen aber typischerweise die Bindung an aktive Zentren oder die Veränderung der Proteinstruktur, was zu Veränderungen in zellulären Prozessen führt.
Ähnliche Verbindungen:
(1-Methyl-1H-pyrazol-5-yl)methanol: Fehlt die tert-Butylgruppe, was zu unterschiedlichen chemischen und physikalischen Eigenschaften führt.
(1-tert-Butyl-1H-pyrazol-4-yl)methanol: Fehlt die Methylgruppe, was sich auf ihre Reaktivität und Anwendungen auswirken kann.
(1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)ethanol: Ähnliche Struktur, aber mit einer Ethanolgruppe anstelle von Methanol, was zu Variationen in der Löslichkeit und Reaktivität führt.
Einzigartigkeit: this compound ist durch das Vorhandensein sowohl von tert-Butyl- als auch von Methylgruppen am Pyrazolring einzigartig, was sich auf seine sterischen und elektronischen Eigenschaften auswirken kann. Dies macht es zu einer wertvollen Verbindung für bestimmte synthetische und Forschungsanwendungen, bei denen diese Eigenschaften von Vorteil sind.
Wirkmechanismus
The mechanism of action of (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
(1-methyl-1H-pyrazol-5-yl)methanol: Lacks the tert-butyl group, resulting in different chemical and physical properties.
(1-tert-butyl-1H-pyrazol-4-yl)methanol: Lacks the methyl group, which can affect its reactivity and applications.
(1-tert-butyl-5-methyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of methanol, leading to variations in solubility and reactivity.
Uniqueness: (1-tert-butyl-5-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both tert-butyl and methyl groups on the pyrazole ring, which can influence its steric and electronic properties. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H16N2O |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
(1-tert-butyl-5-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-7-8(6-12)5-10-11(7)9(2,3)4/h5,12H,6H2,1-4H3 |
InChI-Schlüssel |
UQRQDPHOQBHQSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [3-(morpholin-4-ylcarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate](/img/structure/B10906374.png)
![4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10906378.png)



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B10906408.png)

![5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10906424.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10906427.png)


![methyl 1-(2-cyanoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906449.png)
![Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10906457.png)
![methyl 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10906467.png)
